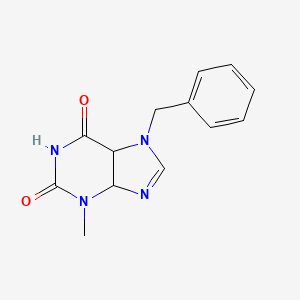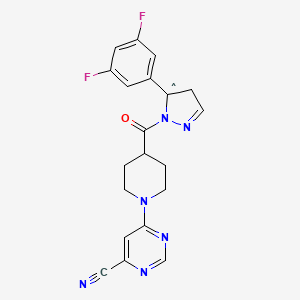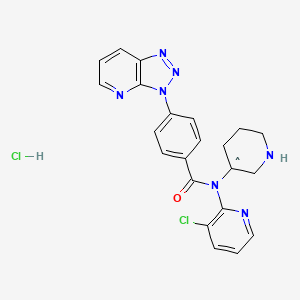![molecular formula C9H16N2O3Pt B15133828 [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is a complex organometallic compound that features a platinum center. This compound is of interest due to its potential applications in various fields, including catalysis, medicinal chemistry, and materials science. The presence of platinum, a transition metal, endows the compound with unique chemical properties that can be exploited for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) typically involves the coordination of platinum with the respective ligands. One common method involves the reaction of platinum salts with the ligands under controlled conditions. For instance, platinum(IV) chloride can be reacted with [2-(Azanidylmethyl)cyclobutyl]methylazanide and 2-oxidopropanoate in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique coordination environment allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, platinum compounds are known for their anticancer properties. [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is being investigated for its potential to inhibit cancer cell growth by binding to DNA and disrupting cellular processes.
Medicine
The compound’s potential anticancer activity makes it a candidate for drug development. Research is ongoing to understand its efficacy and safety in clinical settings.
Industry
In industry, the compound can be used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which [2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) exerts its effects involves the coordination of the platinum center with biological molecules. In the case of its anticancer activity, the compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in cell division and repair pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also binds to DNA and disrupts cellular processes.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics and side effect profile.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity and side effects.
Uniqueness
[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in various applications. The presence of the cyclobutyl and azanidylmethyl groups may confer additional stability and specificity compared to other platinum compounds.
Propriétés
Formule moléculaire |
C9H16N2O3Pt |
|---|---|
Poids moléculaire |
395.32 g/mol |
Nom IUPAC |
[2-(azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-8H,1-4H2;2H,1H3,(H,5,6);/q-2;-1;+4/p-1 |
Clé InChI |
HADHSETVEMCBPU-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)[O-])[O-].C1CC(C1C[NH-])C[NH-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


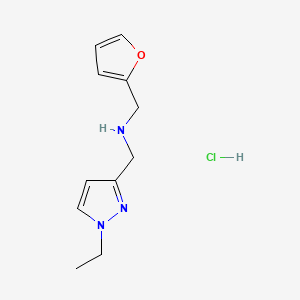
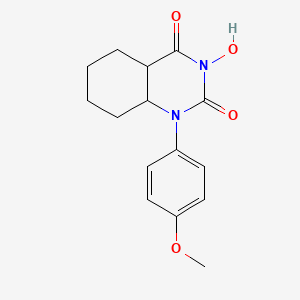


![(2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate](/img/structure/B15133776.png)

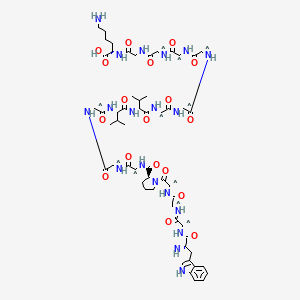

![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
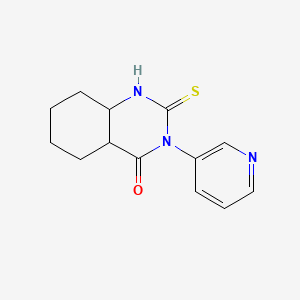
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B15133805.png)
